N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17656802
InChI: InChI=1S/C10H15ClN2O2S/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3
SMILES:
Molecular Formula: C10H15ClN2O2S
Molecular Weight: 262.76 g/mol

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

CAS No.:

Cat. No.: VC17656802

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.76 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide -

Specification

Molecular Formula C10H15ClN2O2S
Molecular Weight 262.76 g/mol
IUPAC Name N-(3-amino-4-chlorophenyl)butane-1-sulfonamide
Standard InChI InChI=1S/C10H15ClN2O2S/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3
Standard InChI Key BULYOBGMMWENAN-UHFFFAOYSA-N
Canonical SMILES CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N

Introduction

Structural Characteristics

The core structure of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide consists of a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position, linked to a butane sulfonamide chain. The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) bridges the phenyl ring and the butyl chain, contributing to the molecule’s polarity and potential hydrogen-bonding capacity .

Molecular Geometry and Stereochemistry

The compound’s SMILES notation (CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N\text{CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N}) clarifies its connectivity, while its InChIKey (BULYOBGMMWENAN-UHFFFAOYSA-N\text{BULYOBGMMWENAN-UHFFFAOYSA-N}) provides a unique identifier for computational and database applications . The absence of chiral centers in the structure suggests a planar configuration, though rotational flexibility exists around the sulfonamide and butyl chain bonds.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H15ClN2O2S\text{C}_{10}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight262.76 g/mol
SMILESCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N
InChIKeyBULYOBGMMWENAN-UHFFFAOYSA-N

Synthesis and Reactivity

While no direct synthesis protocols for N-(3-amino-4-chlorophenyl)butane-1-sulfonamide are documented, analogous sulfonamide syntheses typically involve the reaction of sulfonyl chlorides with aromatic amines. For example, Helferich et al. (1962) described the preparation of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide by reacting 4-chlorobutane-1-sulfonyl chloride with 4-nitroaniline . By analogy, the target compound could be synthesized via the condensation of butane-1-sulfonyl chloride with 3-amino-4-chloroaniline under basic conditions .

Functional Group Reactivity

The primary amine (NH2-\text{NH}_2) on the phenyl ring may participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis under acidic or alkaline conditions. The chlorine substituent’s ortho/para-directing effects might influence further functionalization, though experimental data are lacking .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for the hydrochloride salt (CID 16774082) indicate CCS values ranging from 157.4 Ų ([M+H]+[\text{M+H}]^+) to 167.8 Ų ([M+Na]+[\text{M+Na}]^+), suggesting moderate gas-phase stability . These values are critical for mass spectrometry-based identification in analytical workflows.

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]+263.06158157.4
[M+Na]+285.04352167.8
[M+NH4]+280.08812164.7

Solubility and Lipophilicity

Though experimental LogP data are unavailable, the compound’s structure suggests moderate lipophilicity due to the butyl chain and aromatic ring. Related sulfonamides, such as 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide, exhibit a LogP of 4.03 , hinting at similar partitioning behavior. The amino group may enhance aqueous solubility relative to nitro-substituted analogs.

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